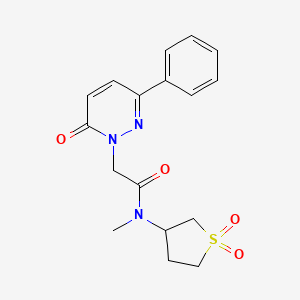

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Description

This compound features a pyridazinone core substituted with a phenyl group at position 3 and an acetamide side chain modified with a 1,1-dioxidotetrahydrothiophen-3-yl group. The pyridazinone scaffold is well-documented for its pharmacological relevance, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula |

C17H19N3O4S |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |

InChI |

InChI=1S/C17H19N3O4S/c1-19(14-9-10-25(23,24)12-14)17(22)11-20-16(21)8-7-15(18-20)13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3 |

InChI Key |

PWTKEHCVTQONEF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The target compound shares the 6-oxo-3-arylpyridazin-1(6H)-yl backbone with several analogs but differs in substituents and side-chain modifications. Key analogs include:

a) Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]

- Structure : Features a p-tolyl (4-methylphenyl) group at position 3 and a methyl ester in the acetamide side chain.

- Synthesis: Synthesized via a one-pot reaction involving amino acid esters and azides, yielding dipeptide derivatives and hydrazones .

- Biological Activity: Pyridazinones with p-tolyl substituents exhibit anti-inflammatory and antimicrobial effects, attributed to enhanced lipophilicity and steric interactions with target enzymes .

b) N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide

- Structure: Contains 4,5-dichloro substitutions on the pyridazinone ring and an azepane-sulfonyl group in the side chain.

- Synthesis : Prepared via acid chloride coupling with 3-(azepan-1-ylsulfonyl)-4-methylaniline, achieving a 79% yield .

- Key Data : LCMS (m/z 518.1 [M+H]+), HRMS (C20H22Cl2N4O4S requires 518.08) .

- Implications : Chlorine atoms likely enhance electron-withdrawing effects, improving binding to hydrophobic enzyme pockets.

c) N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Structure : Replaces the acetamide side chain with a pyrazole-substituted pyridazin-3-amine.

- Crystallography: Reported in Acta Crystallographica, highlighting planar pyridazinone and pyrazole rings conducive to π-π stacking .

Pharmacological and Physicochemical Comparisons

Substituent Impact on Activity

- Phenyl vs.

- Sulfone vs. Azepane-Sulfonyl : The tetrahydrothiophene sulfone in the target compound offers rigidity and polarity, whereas azepane-sulfonyl groups provide conformational flexibility, possibly affecting off-target interactions .

- Chlorine Substitutions: Dichloro-substituted pyridazinones (e.g., ) exhibit stronger electron-withdrawing effects, which could enhance reactivity in electrophilic environments compared to the phenyl-substituted target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.